molecular formula C12H11NO4 B2491117 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid CAS No. 146828-47-9

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Numéro de catalogue: B2491117
Numéro CAS: 146828-47-9
Poids moléculaire: 233.223
Clé InChI: UPBVPTNGSNMCQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS: 146828-47-9) is a quinoline derivative featuring a tetrahydroquinoline backbone substituted with ethyl, two oxo groups (at positions 2 and 4), and a carboxylic acid moiety at position 2. This compound is of interest in medicinal chemistry due to the bioactivity often associated with quinoline derivatives, such as anticonvulsant, analgesic, and antimicrobial properties . Its synthesis typically involves N-alkylation and cyclization reactions, as seen in related compounds .

Propriétés

IUPAC Name

1-ethyl-2,4-dioxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-13-8-6-4-3-5-7(8)10(14)9(11(13)15)12(16)17/h3-6,9H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBVPTNGSNMCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)C(C1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

The synthesis of 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid typically involves the reaction of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions. The reaction proceeds through a cyclization process, forming the quinoline ring system. Industrial production methods often utilize similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity .

Analyse Des Réactions Chimiques

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Applications De Recherche Scientifique

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes or bind to receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exerting its anticancer effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structure differs from analogs in substituents, oxidation states, and heterocyclic frameworks. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents/Modifications Molecular Formula Key Properties/Activities References
Target Compound Ethyl at N1; 2,4-dioxo; COOH at C3 Not explicitly provided (likely C₁₂H₁₁NO₅) Potential bioactivity; reactive di-oxo groups enhance H-bonding
3-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid Methyl at C3; single oxo group C₁₁H₁₁NO₃ Reduced H-bonding capacity vs. di-oxo
1-Methyl-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylate (Ethyl ester) Methyl at N1; esterified COOH C₁₂H₁₂N₂O₄ Anticonvulsant activity; ester improves bioavailability
1-Ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide (3-chlorophenyl) Ethyl at N1; 4-OH; amide at C3 C₁₈H₁₆ClN₂O₃ Enhanced solubility via amide formation
1-Ethyl-2,4-dioxo-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylic acid Pyrido[2,3-d]pyrimidine core C₁₀H₉N₃O₄ Different heterocycle; altered electronic properties

Key Observations :

  • Ethyl vs. Methyl Substitution : The ethyl group at N1 in the target compound may confer higher metabolic stability compared to methyl-substituted analogs (e.g., 1-methyl derivatives) due to increased steric bulk .
  • Di-Oxo vs.
  • Carboxylic Acid Derivatives : Esterification (e.g., ethyl ester in ) or amidation (e.g., 3-chlorophenyl amide in ) of the C3 carboxylic acid group modulates solubility and bioavailability. The free acid form (target compound) may exhibit higher reactivity but lower membrane permeability .

Activité Biologique

1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid (CAS No. 146828-47-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique quinoline structure, which contributes to its potential therapeutic applications in various diseases, including cancer and bacterial infections. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₁N₁O₄
Molecular Weight233.22 g/mol
CAS Number146828-47-9
StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit certain enzymes or bind to receptors involved in critical cellular processes. For instance, it has been noted for its potential to inhibit enzymes related to DNA replication, which is crucial for its anticancer properties.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

1. Antimicrobial Activity
The compound has shown significant antimicrobial properties against various bacterial strains. In vitro studies indicate that it can inhibit the growth of pathogenic bacteria effectively.

2. Anticancer Activity
In studies involving cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer), this compound demonstrated notable antiproliferative effects. The IC50 values were reported as follows:

  • MCF-7 : 17.5 µM
  • HCT-116 : 58.0 µM

These results suggest a moderate selectivity towards specific cancer types while indicating potential for further optimization .

3. Antimalarial Activity
Recent studies have also explored its antimalarial effects against Plasmodium falciparum strains. The compound exhibited promising activity with an IC50 value comparable to established antimalarial drugs .

Case Studies

Several case studies highlight the efficacy of this compound in various therapeutic contexts:

Case Study 1: Anticancer Efficacy
A study assessed the compound's effect on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to significant cell death and reduced proliferation rates compared to controls .

Case Study 2: Antimicrobial Testing
In another investigation focusing on bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated effective inhibition at low concentrations. This suggests its potential use as a lead compound in developing new antimicrobial agents.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other quinoline derivatives:

CompoundAnticancer ActivityAntimicrobial Activity
Quinoline ModerateLow
2,4-Dioxo-1,2,3,4-tetrahydroquinoline LowModerate
1-Ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline HighHigh

The unique ethyl group and dioxo functionality in this compound contribute significantly to its enhanced biological activities compared to simpler quinoline derivatives.

Q & A

Q. What are the most reliable synthetic routes for 1-ethyl-2,4-dioxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid?

The compound can be synthesized via the reaction of N-substituted anilines with triethyl methanetricarboxylate, a method optimized for simplicity and scalability. This approach yields ethyl esters of dihydroquinoline carboxylic acids, which can be hydrolyzed to the target compound. Key steps include cyclization under reflux conditions and purification via recrystallization from ethanol . For derivatives, substituents are introduced at the aniline stage to modulate reactivity and yield.

Q. How can solubility and stability challenges be addressed during experimental design?

Solubility in polar solvents (e.g., DMSO, methanol) is pH-dependent due to the carboxylic acid and ketone groups. For stability studies, avoid prolonged exposure to light or high temperatures (>100°C). Stability in aqueous solutions can be enhanced by buffering at pH 6–7. Analytical techniques like HPLC with UV detection (λ = 254–280 nm) are recommended for monitoring degradation .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : 1H^1H NMR reveals proton environments (e.g., ethyl group δ ~1.2–1.4 ppm, aromatic protons δ ~7.0–8.5 ppm). 13C^{13}C NMR confirms carbonyl carbons (C=O at δ ~165–175 ppm) .
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretching) and ~2500–3300 cm1^{-1} (O-H from carboxylic acid) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+^+ or [M−H]^− ions, with fragmentation patterns confirming the ethyl and dioxo groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in derivative synthesis?

For derivatives like 6-ethoxy or 7-trifluoromethyl analogs:

  • Temperature : Maintain 160–180°C for cyclization steps to avoid incomplete ring closure .
  • Catalysts : Use KI or NaH to accelerate nucleophilic substitutions (e.g., introducing aryl/hetaryl groups at position 2) .
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antibacterial or anti-inflammatory activity often arise from:

  • Assay Conditions : Standardize MIC testing (e.g., broth microdilution at pH 7.4) to minimize variability .
  • Structural Confounders : Compare logP values (calculated via HPLC) to assess how lipophilicity impacts cell permeability .
  • Metabolite Interference : Use LC-MS to identify degradation products (e.g., oxidized or hydrolyzed derivatives) that may skew results .

Q. How are structure-activity relationships (SAR) explored for quinoline derivatives?

  • Core Modifications : Introduce halogens (e.g., 6-fluoro) to enhance antibacterial potency by increasing electronegativity .
  • Side Chain Variations : Replace the ethyl group with bulkier tert-butoxycarbonyl groups to study steric effects on target binding .
  • Bioisosteres : Substitute the carboxylic acid with ester or amide groups to modulate pharmacokinetics .

Q. What advanced analytical methods validate crystallographic and tautomeric forms?

  • X-ray Crystallography : Resolves keto-enol tautomerism in the 4-oxo group, confirming the dominant keto form in solid-state structures .
  • Dynamic NMR : Detects tautomeric equilibria in solution by monitoring proton exchange rates at elevated temperatures .

Q. How are computational methods applied to predict physicochemical properties?

  • DFT Calculations : Optimize molecular geometry and calculate dipole moments to predict solubility .
  • Molecular Docking : Simulate interactions with bacterial DNA gyrase (target for quinolones) to prioritize derivatives for synthesis .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.